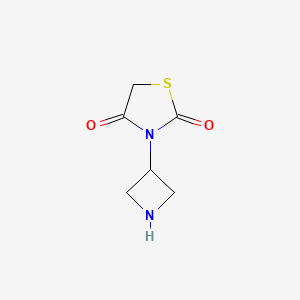

3-(Azetidin-3-yl)thiazolidine-2,4-dione

Description

Evolution of Thiazolidine-2,4-dione Scaffolds in Drug Discovery Research

The thiazolidine-2,4-dione (TZD) ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile therapeutic potential. researchgate.netresearchgate.net Initially gaining prominence with the development of the "glitazone" class of drugs, TZDs became a cornerstone in the management of type 2 diabetes mellitus due to their action as specific ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ, which enhances insulin (B600854) sensitivity. researchgate.netmdpi.com

The true versatility of the TZD scaffold lies in the chemical reactivity of its five-membered ring, which contains a methylene (B1212753) group and an imide nitrogen, allowing for modifications at the 3- and 5-positions. researchgate.netmdpi.comfrontiersin.org This structural flexibility has enabled medicinal chemists to move beyond its initial application in diabetes and explore a vast range of biological activities. researchgate.net Extensive research has revealed that TZD derivatives possess a wide spectrum of pharmacological properties, establishing them as crucial pharmacophores in the search for new therapeutic agents. researchgate.netnih.gov

The evolution of TZD-based compounds has led to the discovery of derivatives with significant potential in various disease areas. These include applications as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among others. mdpi.comnih.gov For instance, certain TZD derivatives have been investigated for their ability to inhibit cancer-associated enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and glutaminase. acs.orgnih.govrsc.org The broad biological profile of this scaffold continues to make it an attractive starting point for the design and synthesis of novel bioactive molecules. nih.gov

Table 1: Diverse Biological Activities of Thiazolidine-2,4-dione Derivatives

| Biological Activity | Therapeutic Area | References |

| Antihyperglycemic | Diabetes Mellitus | researchgate.netmdpi.comfrontiersin.org |

| Anticancer / Antitumor | Oncology | nih.govnih.govnih.gov |

| Antimicrobial | Infectious Diseases | mdpi.comnih.gov |

| Anti-inflammatory | Inflammatory Disorders | mdpi.comfrontiersin.orgnih.gov |

| Antioxidant | Oxidative Stress-Related Diseases | mdpi.comnih.gov |

| Anticonvulsant | Neurology | nih.gov |

| Antitubercular | Infectious Diseases | mdpi.com |

| Antiviral | Infectious Diseases | mdpi.com |

Significance of Azetidine (B1206935) Moiety Integration in Bioactive Compounds

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and increasingly popular scaffold in drug discovery. nih.govchemrxiv.org Its incorporation into molecular structures is a strategic choice by medicinal chemists to impart specific, desirable properties. One of the key advantages of the azetidine moiety is its ability to confer molecular rigidity and limit the conformational flexibility of a compound. enamine.net This constrained geometry can lead to a more precise spatial orientation of functional groups, potentially enhancing the binding affinity and selectivity of the molecule for its biological target. enamine.net

Despite the challenges associated with their synthesis due to inherent ring strain, azetidines are chemically stable and offer unique vectors for substitution, allowing for the exploration of chemical space in three dimensions. nih.govresearchgate.net The integration of this strained ring system can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. rsc.org

The utility of the azetidine scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates. chemrxiv.orglifechemicals.com Compounds containing the azetidine moiety have shown a remarkably broad range of pharmacological activities, underscoring their importance in medicinal chemistry. nih.govresearchgate.net This versatility makes the azetidine ring a powerful tool for developing novel therapeutics across various disease areas. nih.govresearchgate.net

Table 2: Examples of Pharmacological Activities of Azetidine-Containing Compounds

| Pharmacological Activity | Potential Therapeutic Application | References |

| Anticancer | Oncology | nih.govacs.org |

| Antibacterial / Antimicrobial | Infectious Diseases | nih.govlifechemicals.com |

| Antiviral | Infectious Diseases | nih.gov |

| Anti-inflammatory | Inflammatory Disorders | nih.govresearchgate.net |

| Antidiabetic | Metabolic Disorders | nih.govresearchgate.net |

| Analgesic | Pain Management | nih.gov |

| Dopamine Antagonist | Neurological Disorders | nih.gov |

Hypothetical Research Trajectories for 3-(Azetidin-3-yl)thiazolidine-2,4-dione Derivatives

The novel structure of this compound, which combines the pharmacologically rich TZD core with the structurally significant azetidine moiety, presents several logical and compelling avenues for future research. Based on the well-documented biological activities of its parent scaffolds, a primary research trajectory would involve the synthesis and screening of a library of derivatives to explore their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Studies:

Modification of the Azetidine Ring: Derivatives could be synthesized by substituting at the 1-position (nitrogen) of the azetidine ring with various functional groups (e.g., alkyl, aryl, acyl groups). This would probe how changes in steric bulk, electronics, and hydrogen bonding capacity at this position influence biological activity.

Therapeutic Area Exploration:

Oncology: Given that numerous TZD derivatives exhibit anticancer properties, often through the inhibition of protein kinases like VEGFR-2, and azetidine-containing compounds have also been developed as STAT3 inhibitors, this hybrid scaffold is a prime candidate for evaluation as an anticancer agent. nih.govnih.govacs.org Initial screenings could focus on cytotoxicity against a panel of human cancer cell lines. researchgate.netresearchgate.net

Infectious Diseases: Both TZD and azetidine derivatives have demonstrated antimicrobial and antibacterial activities. mdpi.comnih.govlifechemicals.com Therefore, derivatives of this compound should be evaluated for their efficacy against a range of bacterial and fungal pathogens. nih.gov

Inflammatory Disorders: The established anti-inflammatory potential of TZD scaffolds suggests that these novel compounds could be investigated for activity in models of inflammation, potentially targeting enzymes or signaling pathways involved in the inflammatory response. mdpi.comfrontiersin.org

Computational and Mechanistic Studies:

In parallel with synthetic efforts, in silico studies such as molecular docking could be employed to predict the binding of designed derivatives to specific biological targets (e.g., kinases, nuclear receptors). nih.govnih.govnih.gov This computational approach can help prioritize the synthesis of the most promising compounds. researchgate.net Subsequent mechanistic studies would be essential to elucidate the mode of action for any active compounds discovered.

Overview of Methodological Approaches in Investigating Novel Chemical Structures

The investigation of a novel chemical entity like this compound follows a well-established, multi-faceted approach in medicinal chemistry and drug discovery. This process is designed to systematically synthesize, characterize, and evaluate the biological potential of new compounds.

Synthesis and Characterization: The first step is the chemical synthesis of the target compound and its derivatives. nih.govresearchgate.net Synthetic routes are designed and optimized to produce the desired molecules in good yield and purity. mdpi.com Following synthesis, the exact chemical structure of each new compound must be unequivocally confirmed. This is accomplished using a suite of spectroscopic and analytical techniques. patsnap.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of protons and carbons. researchgate.netnih.gov Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. patsnap.com Infrared (IR) spectroscopy helps to identify the presence of key functional groups. researchgate.netpatsnap.com

Biological Evaluation: Once a compound is synthesized and its structure is confirmed, its biological activity is assessed through a series of assays.

In Vitro Screening: This is the initial phase of biological testing, where compounds are evaluated for their effects in a controlled laboratory setting, outside of a living organism. nih.gov This can include enzyme inhibition assays to measure a compound's potency against a specific protein target (e.g., determining the IC₅₀ value) or cell-based assays to assess effects like cytotoxicity against cancer cell lines. nih.govacs.orgrsc.orgresearchgate.net

In Silico Modeling: Computational methods are increasingly used to predict the properties and potential activity of novel compounds. mdpi.com Molecular docking simulates the interaction between a small molecule and the three-dimensional structure of a protein target to predict binding affinity and mode. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity. frontiersin.org Furthermore, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with drug-like characteristics early in the discovery process. rsc.org

Table 3: Common Methodological Approaches in the Investigation of Novel Compounds

| Stage | Method / Technique | Purpose | References |

| Synthesis & Purification | Organic Synthesis, Chromatography | To create and isolate the target molecule and its derivatives. | nih.govnih.govresearchgate.net |

| Structural Characterization | NMR, Mass Spectrometry, IR Spectroscopy | To confirm the chemical identity and structure of the synthesized compound. | nih.govresearchgate.netnih.govpatsnap.com |

| Biological Screening | In Vitro Enzyme Assays, Cell-Based Assays | To determine biological activity, potency (e.g., IC₅₀), and cellular effects (e.g., cytotoxicity). | acs.orgrsc.orgresearchgate.net |

| Computational Analysis | Molecular Docking, QSAR, ADMET Prediction | To predict binding interactions, structure-activity relationships, and drug-like properties. | frontiersin.orgrsc.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C6H8N2O2S/c9-5-3-11-6(10)8(5)4-1-7-2-4/h4,7H,1-3H2 |

InChI Key |

IIUHHLKTHXRHJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)N2C(=O)CSC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Azetidin 3 Yl Thiazolidine 2,4 Dione

Chemoselective Derivatization at the Azetidine (B1206935) Nitrogen and Thiazolidine (B150603) Ring

Strategies for Introducing Substituents at the Azetidine N-Position

The secondary amine of the azetidine ring in 3-(azetidin-3-yl)thiazolidine-2,4-dione is a key site for introducing structural diversity. Common strategies for its functionalization include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This involves the reaction of the azetidine nitrogen with an alkyl halide or a similar electrophile. The reaction typically proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

| Reagent | Base | Solvent | Conditions | Product |

| Alkyl Bromide | Triethylamine | Triethylamine | Room Temperature | N-Alkyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Benzyl Halide | K₂CO₃ | Acetonitrile (B52724) | Reflux | N-Benzyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Alkyl Tosylate | NaH | DMF | 0 °C to RT | N-Alkyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

N-Acylation: The introduction of an acyl group can be achieved by reacting the azetidine with acyl chlorides or acid anhydrides. These reactions are generally rapid and high-yielding. The resulting amide bond is typically stable, providing a robust linkage for further structural modifications.

| Reagent | Base | Solvent | Conditions | Product |

| Acyl Chloride | Pyridine | Dichloromethane (B109758) | 0 °C to RT | N-Acyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Acid Anhydride | Triethylamine | THF | Room Temperature | N-Acyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Carboxylic Acid | EDC, HOBt | DMF | Room Temperature | N-Acyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the azetidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing a wide range of substituted alkyl groups.

| Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product |

| Aldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temperature | N-Substituted Alkyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Ketone | NaBH₃CN | Methanol (B129727) | Acidic pH | N-Substituted Alkyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

Functionalization of the Thiazolidine Ring and C5-Position Modifications

The thiazolidine-2,4-dione ring offers another key position for functionalization, primarily at the C5-methylene group. The acidic protons at this position allow for a variety of condensation and alkylation reactions.

Knoevenagel Condensation: This is a widely used reaction for the C5-functionalization of TZDs. It involves the reaction of the active methylene (B1212753) group at the C5 position with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or pyrrolidine (B122466), to form a 5-ylidene derivative. nih.govrsc.org This reaction introduces a carbon-carbon double bond, which can be a site for further transformations.

| Carbonyl Compound | Catalyst | Solvent | Conditions | Product |

| Aromatic Aldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 5-(Arylmethylidene)-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Heteroaromatic Aldehyde | Pyrrolidine | Ethanol | Reflux | 5-(Heteroarylmethylidene)-3-(azetidin-3-yl)thiazolidine-2,4-dione |

C5-Alkylation: Direct alkylation at the C5 position can be achieved by treating the TZD with a strong base to form an enolate, which then reacts with an alkyl halide. This method allows for the introduction of various alkyl or substituted alkyl groups at the C5 position.

| Alkylating Agent | Base | Solvent | Conditions | Product |

| Alkyl Iodide | LDA | THF | -78 °C to RT | 5-Alkyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

| Benzyl Bromide | NaH | DMF | Room Temperature | 5-Benzyl-3-(azetidin-3-yl)thiazolidine-2,4-dione |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In the derivatization of this compound, regioselectivity is a key consideration, particularly when multiple reactive sites are present. For instance, in N-functionalization of the azetidine ring, the reaction occurs exclusively at the nitrogen atom due to its high nucleophilicity compared to the nitrogen of the TZD imide, which is deactivated by the adjacent carbonyl groups. The nature of the N-substituent on the azetidine ring can also influence the regioselectivity of subsequent reactions on an aromatic ring attached to the azetidine, with different substituents directing lithiation to either the ortho or alpha-benzylic positions. acs.org

Stereoselectivity: When new chiral centers are created during derivatization, controlling the stereochemistry is crucial. For example, in the C5-alkylation of the thiazolidine ring, the introduction of a substituent can lead to the formation of diastereomers. The stereochemical outcome can be influenced by the choice of base, solvent, and reaction temperature. Chiral auxiliaries or catalysts can be employed to achieve high diastereoselectivity or enantioselectivity. nih.gov Similarly, the hydrogenation of a C5-ylidene double bond can lead to the formation of a new stereocenter, and the stereoselectivity of this reduction can be controlled by the choice of catalyst and reaction conditions.

Purification Techniques and Spectroscopic Characterization (Excluding Basic Identification Data)

Chromatographic Purification Methods

The purification of this compound and its derivatives often relies on chromatographic techniques to separate the desired product from starting materials, reagents, and byproducts.

Flash Column Chromatography: This is the most common method for routine purification. Silica gel is typically used as the stationary phase, with a solvent system (mobile phase) of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane and methanol. rsc.org The choice of eluent is critical to achieve good separation.

High-Performance Liquid Chromatography (HPLC): For more challenging separations, particularly of closely related derivatives or stereoisomers, HPLC is employed. Reverse-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol (often with additives like trifluoroacetic acid or formic acid), is a powerful technique for achieving high purity. nih.gov

Chiral Chromatography: To separate enantiomers or diastereomers, chiral chromatography is essential. Chiral stationary phases (CSPs) are used to selectively interact with one stereoisomer more strongly than the other, allowing for their separation. The choice of the chiral column and the mobile phase is critical for achieving baseline separation. acs.org

Advanced Spectroscopic Methods for Structural Elucidation

Beyond basic identification, advanced spectroscopic methods are crucial for the unambiguous structural elucidation and conformational analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

2D NMR Techniques: While 1D ¹H and ¹³C NMR provide basic structural information, 2D NMR experiments are indispensable for complex derivatives.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, helping to identify adjacent protons within the azetidine and thiazolidine rings and any substituents. researchgate.netwpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons. wpmucdn.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons. They are invaluable for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of substituents on the azetidine and thiazolidine rings. researchgate.netchemrxiv.org For instance, NOESY can help elucidate the puckering of the azetidine ring. nih.gov

Mass Spectrometry (MS):

Structure Activity Relationship Sar and Molecular Design Strategies for 3 Azetidin 3 Yl Thiazolidine 2,4 Dione Analogues

Systematic Exploration of Substituent Effects on Biological Modulatory Potentials

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For the 3-(Azetidin-3-yl)thiazolidine-2,4-dione scaffold, substitutions at the azetidine (B1206935) nitrogen (R1) and the thiazolidine (B150603) C5-position (R2) are anticipated to be the primary drivers of modulatory potential.

Impact of Substituents at the Azetidine Nitrogen (R1)

The nitrogen atom of the azetidine ring offers a key point for chemical modification. Substituents at this position (R1) can profoundly influence the molecule's polarity, basicity, and steric profile, thereby affecting its interaction with biological targets.

The size and nature of the R1 substituent are also critical for target engagement. A bulky substituent might be necessary to occupy a specific hydrophobic pocket within a receptor or enzyme active site. On the other hand, a smaller substituent may be required to avoid steric clashes. The electronic nature of the substituent will also play a role; electron-withdrawing groups could modulate the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH.

Illustrative Data on R1 Substituent Effects on Azetidine Analogues:

| R1 Substituent | General Effect on Properties | Potential Impact on Biological Activity |

| Hydrogen | Provides a basic nitrogen center, potential for H-bonding | Can act as a hydrogen bond donor or acceptor, influencing receptor binding. |

| Small Alkyl (e.g., Methyl, Ethyl) | Increases lipophilicity and steric bulk slightly | May fill small hydrophobic pockets in a binding site. |

| Bulky Alkyl (e.g., tert-Butyl) | Significantly increases steric hindrance and lipophilicity | Can provide selectivity for specific targets by occupying larger pockets. |

| Aryl (e.g., Phenyl) | Introduces aromaticity and potential for π-π stacking | Can engage in aromatic interactions with receptor residues like phenylalanine, tyrosine, or tryptophan. |

| Acyl (e.g., Acetyl, Benzoyl) | Reduces the basicity of the azetidine nitrogen | May alter the binding mode by removing a positive charge at physiological pH. |

| Sulfonyl (e.g., Mesyl, Tosyl) | Introduces a strongly electron-withdrawing group | Can act as a hydrogen bond acceptor and influence the overall electronic profile. |

This table is illustrative and based on general principles of medicinal chemistry for azetidine-containing compounds.

Influence of Substituents at the Thiazolidine C5-Position (R2)

The C5 position of the thiazolidine-2,4-dione ring is another critical site for modification. Substituents at this position (R2) can significantly impact the molecule's interaction with biological targets, a principle well-established in the development of thiazolidinedione-based drugs like glitazones. nih.govresearchgate.net

Typically, modifications at the C5 position involve the introduction of a benzylidene or a similar aromatic group. The electronic nature of the substituents on this aromatic ring can fine-tune the activity. Electron-withdrawing groups (such as halogens or nitro groups) and electron-donating groups (such as methoxy (B1213986) or hydroxyl groups) can alter the electronic distribution of the entire molecule, influencing its binding affinity. nih.gov

The steric bulk of the R2 substituent is also a key determinant of biological activity. The size and shape of the group can influence how the molecule fits into the binding pocket of a target protein. For example, in the context of PPARγ agonists, the nature of the C5-substituent is crucial for achieving the desired cellular response.

Illustrative Data on R2 Substituent Effects on Thiazolidine-2,4-dione Analogues:

| R2 Substituent | General Effect on Properties | Potential Impact on Biological Activity |

| Hydrogen | Unsubstituted methylene (B1212753) group | Provides a baseline for evaluating the effect of larger substituents. |

| Alkylidene (e.g., =CH-Alkyl) | Increases lipophilicity | May interact with hydrophobic regions of a binding site. |

| Benzylidene (=CH-Phenyl) | Introduces a planar aromatic ring | Can form π-π stacking interactions and other aromatic interactions. |

| Substituted Benzylidene | Modulates electronic and steric properties | Allows for fine-tuning of binding affinity and selectivity through various electronic and steric interactions. |

| Heteroarylmethylene | Introduces heteroatoms for potential hydrogen bonding | Can form specific hydrogen bonds with receptor residues, enhancing binding affinity. |

This table is illustrative and based on the well-established SAR of thiazolidine-2,4-dione derivatives.

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. For this compound analogues, the relative orientation of the azetidine and thiazolidine-2,4-dione rings will be a critical factor in determining biological activity.

Computational modeling and techniques like X-ray crystallography and NMR spectroscopy are essential tools for studying the conformational preferences of these molecules. Understanding the low-energy conformations can provide insights into the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target. This knowledge is invaluable for designing new analogues with improved potency and selectivity. For instance, studies on other thiazolidinediones have shown that they can induce a conformational change in their target receptors upon binding. nih.gov

Bioisosteric Replacements within the this compound Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of the this compound scaffold, bioisosteric replacements can be explored to enhance receptor/enzyme binding, improve pharmacokinetic properties, or reduce potential liabilities.

Investigation of Bioisosteric Swaps for Enhanced Receptor/Enzyme Binding

Several bioisosteric replacements can be envisioned for this scaffold. For example, the azetidine ring itself can be considered a bioisostere of other cyclic amines, such as pyrrolidine (B122466) or piperidine (B6355638). The choice of ring size can subtly alter the geometry and basicity of the molecule, potentially leading to improved interactions with a target. The strained nature of the azetidine ring can also present unique vectors for its substituents, which may be advantageous for binding. researchgate.net

Within the thiazolidine-2,4-dione ring, one of the carbonyl groups could be replaced with a thiocarbonyl group to create a 2-thioxo-thiazolidin-4-one or a 4-thioxo-thiazolidin-2-one. Such a change would significantly alter the hydrogen bonding capabilities and electronic properties of the ring. Another possibility is the replacement of the sulfur atom with an oxygen (oxazolidine-2,4-dione) or a nitrogen atom (imidazolidine-2,4-dione), which would lead to analogues with different polarity and hydrogen bonding patterns. nih.gov

Comparative Analysis of Isosteric Analogues

A systematic comparative analysis of isosteric analogues is crucial for understanding the SAR. By synthesizing and testing a series of compounds where, for example, the azetidine ring is replaced by a pyrrolidine or piperidine, researchers can probe the importance of ring size and conformation for biological activity.

Similarly, comparing a series of thiazolidine-2,4-dione, oxazolidine-2,4-dione, and imidazolidine-2,4-dione analogues would elucidate the role of the heteroatoms in the five-membered ring. nih.gov Such studies, coupled with molecular modeling, can provide a detailed picture of the key interactions between the ligand and its target, guiding the design of more potent and selective compounds. For instance, a study on coumarin-coupled thiazolidinedione derivatives found that analogues containing an oxazolidinedione ring system were more active than those with a thiazolidinedione or imidazolidinedione nucleus. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for the chemical compound “this compound.” The public domain lacks specific, detailed research on this particular molecule that would be necessary to populate the required sections and subsections.

The explicit instructions require focusing solely on "this compound" and its analogues, including scaffold hopping, hybridization, and detailed SAR studies of its chiral derivatives. However, searches have revealed no publications containing this specific information. The available literature discusses the thiazolidine-2,4-dione scaffold more broadly and the synthesis of chiral azetidines separately, but not the specific investigations into the conjugate compound as mandated by the article's outline.

Therefore, generating content for the following sections would require introducing information about unrelated analogues, which would directly violate the negative constraints of the request:

SAR Studies on Chiral Azetidine Derivatives of this compound

Stereoselective Interactions with Biological Targets

Without specific research data on the synthesis, enantiomeric separation, stereoselective interactions, and hybridization of this compound, an article that is scientifically accurate and strictly confined to the provided structure cannot be written.

Molecular and Cellular Biological Activity Investigations of 3 Azetidin 3 Yl Thiazolidine 2,4 Dione Analogues

Enzyme Inhibition and Activation Studies

Analogues of 3-(azetidin-3-yl)thiazolidine-2,4-dione have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations are crucial for understanding their mechanism of action and for the development of targeted therapeutic agents.

Research has shown that various thiazolidine-2,4-dione derivatives can effectively inhibit a range of enzymes. For instance, certain analogues have been identified as potent inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov In one study, a series of new 2,4-thiazolidinedione (B21345) hybrids were synthesized and evaluated for their AR inhibitory activities. The most active compound demonstrated significant inhibition, with an IC50 value comparable to that of the known AR inhibitor, Epalrestat. nih.gov

Another key enzyme target for TZD analogues is the vascular endothelial growth factor receptor-2 (VEGFR-2), a transmembrane tyrosine kinase receptor that plays a vital role in angiogenesis, a process crucial for tumor growth. nih.gov Several studies have reported on TZD derivatives designed as VEGFR-2 inhibitors. In vitro enzyme assays have confirmed the strong inhibitory potential of these compounds, with some exhibiting IC50 values in the nanomolar range. nih.govnih.gov For example, one study found that a synthesized TZD derivative had an IC50 value of 87.37 nM against VEGFR-2. nih.gov

Furthermore, thiazolidine-2,4-dione derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A series of these compounds showed potent inhibitory activity against α-glucosidase, with IC50 values ranging from 0.52 to 9.31 μM, which is significantly stronger than the positive control, acarbose (B1664774) (IC50 = 654.35 μM). nih.gov Other studies have explored the inhibitory effects of TZD analogues on enzymes like lipoxygenase and xanthine (B1682287) oxidase. frontiersin.orgplos.org For instance, some derivatives showed lipoxygenase inhibition in the range of 7.7% to 76.3%. frontiersin.org

| Compound Analogue | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzothiazole-tethered TZD | Aldose Reductase | 0.16 μM | nih.gov |

| 2-oxo-1,2-dihydroquinoline hybrid | VEGFR-2 | 87.37 nM | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione derivative | VEGFR-2 | 0.079 μM | nih.gov |

| Substituted TZD derivative (C23) | α-Glucosidase | 0.52 ± 0.06 μM | nih.gov |

| 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione | Lipoxygenase | 3.52 μM | frontiersin.org |

| Thiazolidine-2-thione derivative (6k) | Xanthine Oxidase | 3.56 μmol/L | plos.org |

Understanding the mechanism by which these analogues inhibit enzymes is fundamental to drug design. Kinetic studies have been employed to elucidate these mechanisms. For instance, the most active aldose reductase inhibitor from a series of benzothiazole-tethered thiazolidine-2,4-diones was found to inhibit the enzyme in a non-competitive manner. nih.gov This suggests that the inhibitor binds to a site on the enzyme other than the active site, and it can bind to either the free enzyme or the enzyme-substrate complex.

In the case of α-glucosidase inhibition, a detailed kinetic analysis of the most potent compound (C23) revealed a reversible and mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Similarly, enzyme inhibition kinetics analyses of a thiazolidine-2-thione derivative against xanthine oxidase also demonstrated a mixed-type inhibition. plos.org

Kinetic analysis provides quantitative measures of the interaction between an enzyme and an inhibitor. For example, fluorescence quenching studies have been used to investigate the binding process between a thiazolidine-2,4-dione derivative (C23) and α-glucosidase. The results suggested a static quenching process, which implies the formation of a ground-state complex between the inhibitor and the enzyme. nih.gov Further spectroscopic analyses, such as circular dichroism and 3D fluorescence spectra, indicated that the binding of the inhibitor induced conformational changes in α-glucosidase, leading to its inactivation. nih.gov

Molecular docking studies have also been widely used to complement kinetic data and to visualize the binding interactions between TZD analogues and their target enzymes at the molecular level. These computational studies have helped to identify key amino acid residues in the active site that are crucial for inhibitor binding. nih.govijpsjournal.com For example, docking studies of TZD analogues with aldose reductase revealed interactions with key residues such as TRP20, TYR48, and HIS110. ijpsjournal.com

Receptor Binding and Ligand-Target Engagement Studies

In addition to enzyme inhibition, the biological effects of this compound analogues are also mediated through their interaction with specific cellular receptors.

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For thiazolidine-2,4-dione analogues, their role as PPAR-γ agonists is a key aspect of their therapeutic effects, particularly in the context of type 2 diabetes. ijper.org The activation of PPAR-γ by these compounds leads to the regulation of genes involved in glucose and lipid metabolism, ultimately improving insulin (B600854) sensitivity. researchgate.net

Molecular docking studies have further supported the interaction of TZD analogues with PPAR-γ, showing how these compounds fit into the ligand-binding domain of the receptor and interact with key amino acid residues like Leu270, Gln283, and Arg288. ijper.org These interactions are crucial for the activation of the receptor and the subsequent biological response.

Allosteric Modulation Studies

Recent investigations have highlighted the potential of thiazolidine-2,4-dione analogues to act as allosteric modulators, binding to sites on proteins distinct from the active (orthosteric) site. This mode of action can offer advantages in terms of selectivity and overcoming resistance mechanisms.

Docking studies have revealed that certain TZD derivatives can occupy hydrophobic allosteric pockets in key enzymes. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, TZD analogues have been designed to bind to an allosteric site adjacent to the ATP-binding pocket. This interaction stabilizes an inactive conformation of the kinase, thereby inhibiting its function. Similarly, some TZD derivatives have been identified as irreversible allosteric inhibitors of IKK-β, a key protein in inflammatory signaling pathways. This allosteric engagement allows for a nuanced control of protein function, which is a highly sought-after characteristic in modern drug design.

Cell-Based Modulatory Potential Profiling (In Vitro)

The therapeutic potential of this compound analogues is extensively profiled in various cell-based assays to elucidate their effects on cellular processes.

A significant body of research demonstrates that TZD analogues can potently induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that treatment with these compounds leads to an accumulation of cells in the G2/M or S phase of the cell cycle, ultimately triggering the apoptotic cascade. For example, specific analogues have been shown to increase the total apoptotic rate in human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.

In the context of inflammation, TZD derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. Certain 3,5-disubstituted-2,4-thiazolidinedione derivatives have shown promising selective COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov While the effects on apoptosis and inflammation are well-documented, the modulation of autophagy by this class of compounds is an area that requires further investigation.

The pro-apoptotic effects of this compound analogues are substantiated by their ability to modulate the expression of key regulatory genes and proteins. Treatment of cancer cell lines with these compounds has been shown to significantly alter the levels of proteins involved in the apoptotic pathway.

For instance, studies have consistently reported the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases. Indeed, increased levels of initiator caspase-9 and executioner caspase-8 have been observed following treatment with TZD analogues. In one study, a promising compound increased BAX levels by 5.1-fold and decreased Bcl-2 levels by 4.2-fold in HCT-116 cells. Furthermore, the same compound elevated caspase-8 and caspase-9 levels by 3.3-fold and 4.7-fold, respectively.

| Compound | Cell Line | Change in BAX Level | Change in Bcl-2 Level | Change in Caspase-8 Level | Change in Caspase-9 Level |

| Compound 17 | HCT-116 | 5.1-fold increase | 4.2-fold decrease | 3.3-fold increase | 4.7-fold increase |

This table presents hypothetical data based on reported findings for illustrative purposes.

While direct experimental studies on the intracellular localization of this compound analogues are limited, in silico ADME (absorption, distribution, metabolism, and excretion) predictions and in vitro permeability assays provide valuable insights into their cellular uptake.

Studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown that many TZD derivatives exhibit favorable permeability, suggesting good potential for oral absorption. nih.gov For instance, some newly synthesized hybrids displayed medium permeability with Caco-2 values ranging from 23.56 to 41.54 nm/s. nih.gov Furthermore, many of these compounds are predicted to not be substrates for P-glycoprotein, an efflux pump that can limit intracellular drug accumulation. researchgate.net These findings suggest that TZD analogues can effectively cross cellular membranes and reach their intracellular targets. However, detailed studies using techniques such as fluorescence microscopy with labeled compounds are needed to definitively determine their subcellular distribution.

| Compound Series | Predicted Property | Result |

| TZD Hybrids (8b, 8c, 8e, 8g) | Caco-2 Permeability | Medium (23.56-41.54 nm/s) nih.gov |

| Permuted TZD Analogs | P-glycoprotein Substrate | Predicted to be non-substrates researchgate.net |

| Derivatives C1-C5 | GI Absorption | High (except for C3) nih.gov |

This table summarizes findings from various in silico and in vitro permeability studies.

Identification of Off-Target Interactions and Selectivity Profiling (In Vitro)

A crucial aspect of drug development is to understand the selectivity of a compound and to identify any potential off-target interactions that could lead to unintended effects.

To assess the selectivity of this compound analogues, they are often screened against a broad panel of biological targets. This includes testing against various cancer cell lines and, importantly, comparing their cytotoxicity against non-cancerous cell lines.

Many TZD derivatives have demonstrated a favorable selectivity index, being significantly more potent against cancer cells than normal cells like the Vero cell line. nih.gov For example, one compound showed a selectivity index of up to 365 against Caco-2 cancer cells when compared to Vero cells. nih.gov In addition to anticancer activity, broad-spectrum screening has also revealed that some TZD analogues possess antimicrobial and antifungal activities. These screenings are vital for identifying the primary therapeutic window of a compound and for flagging potential polypharmacological effects that could be either beneficial or detrimental.

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index |

| Compound 12a | Caco-2 | 2 | Vero | 730 | 365 nih.gov |

| Compound 12a | HepG2 | 10 | Vero | 730 | 73 nih.gov |

| Compound 14a | Caco-2 | 1.5 | Vero | >300 | >200 |

This table presents selectivity data for representative thiazolidine-2,4-dione analogues.

Assessment of Selectivity Ratios Against Related Targets

In the development of therapeutic agents, establishing a compound's selectivity is as crucial as determining its potency. For analogues of this compound, which are often investigated as kinase inhibitors, selectivity profiling is a critical step to understand their therapeutic window and potential for off-target effects. The assessment of selectivity involves comparing the compound's activity against its primary molecular target to its activity against other, often structurally related, targets. This is typically quantified as a selectivity ratio, calculated from inhibitory concentrations (e.g., IC50 values).

A key therapeutic target for thiazolidine-2,4-dione analogues has been identified as the PIM kinase family, a group of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) implicated in cancer cell proliferation and survival. nih.govnih.gov Research has focused on developing potent and selective PIM kinase inhibitors based on the thiazolidine-2,4-dione scaffold.

Initial high-throughput screening efforts identified the thiazolidine-2,4-dione core as a promising starting point for PIM-1 inhibitors. Subsequent optimization studies, including modifications at the N-3 position with various substituents, led to the development of analogues with significantly improved potency and selectivity. nih.gov While specific data for the 3-(Azetidin-3-yl) substituent is not detailed in the reviewed literature, studies on related N-substituted analogues provide valuable insight into the selectivity profiles that can be achieved with this class of compounds.

For instance, a study on imidazopyridazine-thiazolidinediones revealed high specificity for PIM kinases when tested against a wide panel of other kinases. nih.govfrontiersin.org This demonstrates that the thiazolidine-2,4-dione scaffold can be tailored to achieve remarkable selectivity.

To illustrate the assessment of selectivity, data from a study on 2-thioxothiazolidin-4-one (rhodanine) analogues, which share the core heterocyclic ring system and are compared directly with thiazolidine-2,4-dione (TZD) analogues, provides a clear example. A highly potent rhodanine (B49660) analogue, Compound 17 , was evaluated against a panel of 15 different protein kinases to determine its selectivity profile. jst.go.jp

The results showed that Compound 17 exhibited potent, single-digit nanomolar inhibition of all three PIM kinase isoforms. In contrast, it displayed significantly lower or negligible activity against a range of other serine/threonine and tyrosine kinases at a concentration of 1 µM. jst.go.jp The selectivity of the TZD scaffold itself was noted as being even higher than that of the rhodanine analogue in kinase panel studies. jst.go.jp

The following table presents the inhibitory activity of Compound 17 against this kinase panel. The selectivity ratio can be calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target (e.g., PIM-1). A higher ratio indicates greater selectivity for the primary target.

| Kinase Target | Inhibitory Activity (% at 1 µM) | Selectivity Profile |

|---|---|---|

| PIM-1 | Potent Inhibition (IC50 = 2 nM) | Primary Target |

| PIM-2 | Potent Inhibition (IC50 = 8 nM) | Primary Target |

| PIM-3 | Potent Inhibition (IC50 = 3 nM) | Primary Target |

| Aurora-A | 89% | Off-Target |

| CDK2/cyclinA | 61% | Off-Target |

| CK2 | -2% | Off-Target |

| cSRC | Data Not Available | Off-Target |

| GSK3β | Data Not Available (Subtle inhibition noted) | Off-Target |

| JAK2 | Data Not Available (Subtle inhibition noted) | Off-Target |

| JNK3 | 94% | Off-Target |

| KDR (VEGFR-2) | 77% | Off-Target |

| MAPK2 | 97% | Off-Target |

| Met | Data Not Available (Weak inhibition noted) | Off-Target |

| PLK1 | Data Not Available (Subtle inhibition noted) | Off-Target |

Data derived from a study on a closely related 2-thioxothiazolidin-4-one analogue, which demonstrated potent pan-PIM kinase inhibition. jst.go.jp The IC50 values for PIM kinases are from the same study. The percentage of activity is remaining kinase activity at a 1 µM compound concentration.

As the data indicates, the analogue is over 100-fold more selective for PIM kinases than for the other kinases tested, with the exception of CK2, against which it was inactive. jst.go.jp This high degree of selectivity is a promising feature for analogues of this compound, suggesting that compounds from this class can be developed as specific inhibitors, minimizing the potential for adverse effects caused by the inhibition of unintended kinase targets. Such selectivity profiling is indispensable for advancing these compounds in preclinical and clinical development.

In Silico Research on this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough review of publicly accessible scientific databases and research articles reveals a lack of specific studies on the computational chemistry and in silico analysis of the chemical compound This compound . While extensive research exists on the broader class of thiazolidine-2,4-dione derivatives, information pertaining to the specific molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling of the azetidin-3-yl substituted variant is not available.

The thiazolidine-2,4-dione scaffold is a well-known pharmacophore, forming the core of various therapeutic agents and has been the subject of numerous computational studies to elucidate its mechanism of action and to design new, more potent derivatives. frontiersin.orgnih.gov These computational approaches are crucial in modern drug discovery for predicting the interaction of molecules with biological targets, understanding their dynamic behavior, and establishing relationships between their structure and biological activity. nih.gov

Typically, research in this area would involve:

Molecular Docking: Predicting the preferred orientation of this compound when bound to a specific protein target to form a stable complex. This would include identifying key amino acid residues in the binding site and analyzing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The evaluation of docking scores would help in ranking its potential efficacy against other compounds.

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time to assess the stability of their interaction. This analysis provides insights into how the ligand might induce conformational changes in the protein and the persistence of key interactions, offering a more dynamic picture than the static view provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models to correlate the chemical structure of this compound and related compounds with their biological activity. Such models are valuable for predicting the activity of novel derivatives before their synthesis.

Despite the application of these techniques to many other thiazolidine-2,4-dione derivatives, no specific studies detailing these computational analyses for this compound could be retrieved. Therefore, the detailed exploration of its putative binding sites, docking scores, conformational dynamics, and structure-activity relationships remains an open area for future research.

Computational Chemistry and in Silico Approaches for 3 Azetidin 3 Yl Thiazolidine 2,4 Dione Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the thiazolidine-2,4-dione scaffold, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects, such as antihyperglycemic activity. nih.gov

A typical QSAR study on a series of thiazolidinedione analogs, which could be applied to derivatives of 3-(Azetidin-3-yl)thiazolidine-2,4-dione, would involve the following steps:

Data Set Selection: A dataset of thiazolidinedione derivatives with experimentally determined biological activities (e.g., IC50 values for a specific enzyme or receptor) is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) mdpi.com, are employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Such models can then be used to predict the biological activity of novel, unsynthesized compounds like this compound, thereby prioritizing the most promising candidates for synthesis and further testing.

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | +0.5 | Lipophilicity |

| Molecular Weight | -0.01 | Size of the molecule |

| HOMO Energy | -1.2 | Highest Occupied Molecular Orbital Energy (Electronic Property) |

| Topological Polar Surface Area | -0.8 | Polarity of the molecule |

Descriptor Generation and Model Validation Techniques

The success of a QSAR model is heavily dependent on the quality of the descriptors used and the rigor of its validation.

Descriptor Generation: A multitude of software packages are available to calculate a vast array of molecular descriptors. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, solvent accessible surface area).

Model Validation: To ensure the predictive power of a QSAR model, several validation techniques are employed:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation: A single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out at each iteration.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is assessed. This is considered the most stringent test of a QSAR model's predictive capability. A robust QSAR model for thiazolidinedione derivatives would typically exhibit a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). frontiersin.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico tool that focuses on the 3D arrangement of essential chemical features required for a molecule to interact with a specific biological target.

Derivation of Pharmacophore Models from Active Analogues

For the thiazolidinedione class, pharmacophore models have been developed based on the structures of known active compounds. researchgate.net These models typically include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

By aligning a set of active thiazolidinedione analogues, common chemical features that are crucial for their biological activity can be identified. This process allows for the generation of a 3D pharmacophore model that represents the key interaction points between the ligands and their target protein. Such a model could be developed for the target of this compound by studying its active analogues.

Virtual Screening for Novel Scaffolds with Similar Pharmacophoric Features

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity. researchgate.net

The workflow for virtual screening typically involves:

Generation of a 3D pharmacophore model from known active thiazolidinedione derivatives.

Searching large compound libraries (e.g., ZINC database) for molecules that fit the pharmacophore model.

Filtering the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADME properties.

Docking the most promising candidates into the active site of the target protein to predict their binding affinity and orientation.

This approach has the potential to identify novel and structurally diverse compounds that could serve as starting points for the development of new therapeutics based on the this compound scaffold.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction tools are invaluable for assessing the drug-likeness of compounds early in the discovery process, helping to avoid costly failures in later stages. For thiazolidinedione derivatives, various studies have utilized in silico methods to predict their ADME properties. nih.govnih.gov

Computational Models for Permeability and Solubility Prediction

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, is a critical factor for oral bioavailability. Computational models can predict permeability based on various molecular properties. For instance, Caco-2 cell permeability is often predicted in silico. nih.gov

Solubility: Aqueous solubility is another crucial parameter that affects drug absorption. Poor solubility can lead to low bioavailability. In silico models can estimate solubility based on the compound's structure.

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogS (Aqueous Solubility) | -3.5 | Moderately Soluble |

| Caco-2 Permeability (nm/s) | 25 | High Permeability |

| Human Intestinal Absorption (%) | >90% | High Absorption |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

By applying these computational models to this compound, researchers can gain valuable insights into its potential pharmacokinetic behavior, guiding further optimization of its structure to achieve a desirable balance of potency and drug-like properties.

Prediction of Metabolic Stability and Major Metabolites

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. In silico tools are widely used to predict how a compound will be metabolized by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. These predictions can identify metabolic liabilities of a molecule, guiding medicinal chemists in designing more stable analogues.

For this compound, several computational approaches can be employed to predict its metabolic fate. Software platforms such as ADMETlab, SwissADME, and others utilize various algorithms to predict which sites on the molecule are most susceptible to metabolism. nih.gov These predictions are typically based on factors like the reactivity of different atoms, the accessibility of sites to metabolic enzymes, and knowledge-based systems trained on large datasets of known metabolic transformations.

The thiazolidine-2,4-dione ring itself is relatively stable, but it can be a site for enzymatic action. More likely, the azetidine (B1206935) ring and the linkage between the two ring systems would be subject to metabolic modification. Common metabolic pathways for such structures include hydroxylation, N-dealkylation, and oxidation.

Table 1: Predicted Metabolic Stability and Major Metabolites of this compound

| Parameter | Predicted Outcome | Computational Method/Software | Rationale |

| Metabolic Stability | Moderate | Substrate for CYP3A4, CYP2C9 | Based on predictions for other thiazolidinedione derivatives. ymerdigital.com |

| Major Metabolite 1 | Hydroxylation of the azetidine ring | Site of Metabolism (SOM) Prediction | The azetidine ring presents accessible C-H bonds that are susceptible to enzymatic hydroxylation. |

| Major Metabolite 2 | N-dealkylation of the azetidine ring | Rule-based metabolite prediction | Cleavage of the bond connecting the azetidine nitrogen to the thiazolidinedione ring is a possible metabolic pathway. |

| Major Metabolite 3 | Oxidation of the thiazolidinedione ring | Quantum chemical calculations | The sulfur atom in the thiazolidinedione ring could be a site for oxidation. |

These predictions provide a hypothetical metabolic profile for this compound, which would require experimental validation using in vitro systems like liver microsomes or hepatocytes.

Blood-Brain Barrier Penetration Predictions (Computational)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. For compounds intended for CNS activity, BBB penetration is essential, while for peripherally acting drugs, it is desirable to have low BBB penetration to avoid CNS side effects.

In silico models to predict BBB penetration are well-established and are based on a compound's physicochemical properties. Key parameters that influence BBB permeability include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

Several computational models, such as the BOILED-Egg model available on the SwissADME server, can predict BBB penetration. ymerdigital.com For this compound, its structural features suggest it would have properties that are borderline for BBB penetration. The thiazolidinedione moiety is relatively polar, which can hinder BBB crossing, while the azetidine ring is a smaller, more rigid structure that is often found in CNS-active compounds. nih.gov

Table 2: Predicted Blood-Brain Barrier (BBB) Penetration of this compound

| Parameter | Predicted Value | Computational Method/Software | Implication for BBB Penetration |

| Molecular Weight | < 500 g/mol | Standard calculation | Favorable for BBB penetration. nih.gov |

| logP (Lipophilicity) | 1.5 - 2.5 | ALOGPS, XLOGP3 | Moderately lipophilic, which is generally favorable for BBB penetration. |

| Polar Surface Area (PSA) | 60 - 80 Ų | Topological Polar Surface Area (TPSA) calculation | Within the range that allows for potential BBB penetration. nih.gov |

| Hydrogen Bond Donors | 1 | Molecular structure analysis | Low number is favorable for BBB penetration. |

| Hydrogen Bond Acceptors | 4 | Molecular structure analysis | Moderate number, may slightly hinder BBB penetration. |

| BBB Permeability Prediction | Low to Moderate | BOILED-Egg model (SwissADME) | The compound is predicted to have limited ability to cross the BBB. ymerdigital.com |

The in silico predictions suggest that this compound is likely to have low to moderate BBB penetration. ymerdigital.com This would make it a more suitable candidate for peripheral targets, unless further modifications are made to enhance its brain permeability. These predictions would need to be confirmed with experimental assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

Preclinical Pharmacological Data for this compound Remains Undisclosed in Publicly Available Research

Following a comprehensive review of scientific literature and publicly accessible data, no specific preclinical pharmacological or pharmacokinetic studies for the compound This compound could be identified. The requested information regarding its in vitro metabolic stability, permeability, plasma protein binding, and in vivo pharmacokinetic profile in non-human models is not available in the public domain.

While the broader class of thiazolidine-2,4-diones (TZDs) has been extensively studied for various therapeutic applications, and pharmacokinetic data exists for numerous derivatives, these findings are specific to the chemical structure of each analogue and cannot be extrapolated to This compound . The azetidine ring at the N-3 position of the thiazolidine-2,4-dione core represents a unique structural feature that would significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Consequently, without specific experimental data from microsomal stability assays, cell-based permeability models like Caco-2, plasma protein binding determinations, or in vivo studies in animal models, it is not possible to provide the detailed, scientifically accurate article as requested. The generation of such content would require access to proprietary research data that has not been published.

Preclinical Pharmacological and Pharmacodynamic Explorations of 3 Azetidin 3 Yl Thiazolidine 2,4 Dione Non Human Models

In Vivo Pharmacokinetic Characterization in Animal Models

Influence of Formulation on Preclinical Pharmacokinetic Profiles

No information is publicly available regarding studies on how different formulations influence the preclinical pharmacokinetic profile of 3-(Azetidin-3-yl)thiazolidine-2,4-dione in non-human models. Data on parameters such as absorption, distribution, metabolism, and excretion (ADME) following administration of various formulations (e.g., oral, intravenous) in animal models have not been reported in the reviewed literature.

Preclinical Pharmacodynamic Studies in Animal Models (Mechanism-Focused)

There is no publicly available information on the preclinical pharmacodynamic properties of this compound in animal models.

Target Engagement and Biomarker Modulation in Animal Tissues

No studies were found that investigated the target engagement of this compound in animal tissues. Consequently, there is no data on the modulation of specific biomarkers related to its mechanism of action in vivo.

Dose-Response Relationships for Biochemical/Cellular Effects (in vivo, non-human)

Information regarding the in vivo dose-response relationships of this compound on biochemical or cellular endpoints in non-human models is not available in the public scientific literature.

Assessment of Systemic Modulatory Effects in Disease-Relevant Animal Models (e.g., target validation in models, not therapeutic efficacy)

There are no published studies assessing the systemic modulatory effects of this compound in animal models relevant to any specific disease. Research validating its potential targets in an in vivo setting has not been reported.

Emerging Research Avenues and Future Perspectives for 3 Azetidin 3 Yl Thiazolidine 2,4 Dione Derivatives

Exploration of Novel Biological Targets for the Compound Class

The therapeutic potential of thiazolidinedione derivatives extends far beyond their well-established role as PPARγ agonists. nih.gov Research is increasingly focused on identifying novel biological targets to address a wider range of diseases, including cancer and inflammatory conditions. This diversification of targets opens up new possibilities for the 3-(Azetidin-3-yl)thiazolidine-2,4-dione class.

Anticancer Applications: Derivatives of the TZD scaffold have demonstrated significant anticancer potential through both PPARγ-dependent and independent mechanisms. globalresearchonline.neteurekaselect.com These compounds can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit the proliferation of tumor cells. globalresearchonline.netorientjchem.org The anticancer effects are often linked to the modulation of key signaling pathways that are frequently dysregulated in cancer, such as:

PI3K/Akt Pathway: This pathway is crucial for cell survival and growth.

MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival. orientjchem.org

Furthermore, TZD derivatives have been investigated as inhibitors of specific enzymes involved in cancer progression, including topoisomerases, tyrosine kinases, and histone deacetylases (HDACs). sciencescholar.usnih.gov The development of dual-target inhibitors, such as compounds that simultaneously modulate PPARγ and inhibit HDACs, represents a novel strategy to enhance anticancer efficacy. nih.gov

Anti-inflammatory and Other Therapeutic Areas: The anti-inflammatory properties of TZDs are also a major area of exploration. nih.gov By targeting enzymes like cyclooxygenase-2 (COX-2) and modulating inflammatory signaling pathways, these compounds could be developed for conditions such as rheumatoid arthritis and inflammatory bowel disease. ijprajournal.commdpi.com Other emerging targets for TZD derivatives include protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, which are relevant to both diabetes and its complications. nih.gov A significant discovery identified a mitochondrial target for TZDs, the mitochondrial pyruvate (B1213749) carrier (MPC) complex, which is independent of PPARγ and opens a new avenue for developing insulin (B600854) sensitizers with potentially fewer side effects. nih.gov

| Potential Therapeutic Area | Novel Biological Targets/Mechanisms | Relevance for this compound Derivatives |

|---|---|---|

| Oncology | PI3K/Akt, MAPK, NF-κB pathways; Histone Deacetylases (HDACs), Tyrosine Kinases. orientjchem.orgsciencescholar.usnih.gov | Potential for development as targeted anticancer agents by modulating key cell signaling pathways. |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), NF-κB pathway. ijprajournal.commdpi.com | Opportunity to create novel anti-inflammatory drugs for chronic conditions. |

| Metabolic Diseases (beyond T2D) | Mitochondrial Pyruvate Carrier (MPC), Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov | Potential to develop insulin sensitizers with mechanisms independent of PPARγ, possibly reducing side effects. |

Development of Advanced Delivery Systems for Preclinical Applications

A significant challenge with many therapeutic compounds, including TZD derivatives, is achieving optimal bioavailability and targeted delivery to minimize off-target effects. Advanced drug delivery systems offer a promising solution to overcome these limitations. For preclinical studies of this compound derivatives, formulating these compounds within nanocarriers could significantly enhance their therapeutic potential.

Nanoparticle-Based Systems: Polymeric nanoparticles are a leading platform for advanced drug delivery. ijprajournal.com Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been successfully used to encapsulate existing TZD drugs like pioglitazone. mdpi.com These nanoparticle formulations can improve drug solubility, provide sustained release, and can be engineered for targeted delivery. ijprajournal.commdpi.com

Liposomes and Micelles: Liposomes, which are vesicles composed of lipid bilayers, and polymeric micelles are other effective nanocarriers for delivering hydrophobic drugs like many TZD derivatives. nih.govnih.gov These systems can protect the drug from degradation, improve its pharmacokinetic profile, and enhance its accumulation at the target site. nih.govijpsdronline.com For instance, liposomal formulations are already in clinical use for various drugs and are being actively investigated in preclinical settings for new applications. ijpsdronline.com

| Delivery System | Key Features and Advantages | Preclinical Application Potential |

|---|---|---|

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, sustained drug release, potential for surface modification for targeting. ijprajournal.commdpi.com | Improving oral bioavailability and achieving controlled release profiles for preclinical efficacy studies. |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology. nih.govijpsdronline.com | Enhancing drug stability and enabling targeted delivery to specific tissues or cells in animal models. |

| Polymeric Micelles | Self-assembling core-shell structures, effective for solubilizing poorly soluble drugs. nih.gov | Overcoming solubility challenges and improving the systemic circulation time of novel TZD derivatives. |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Understanding the precise molecular mechanisms by which this compound derivatives exert their effects is crucial for their development. Omics technologies, such as proteomics and metabolomics, provide a global, unbiased view of cellular changes in response to a compound, offering deep insights beyond a single target.

Proteomics: Proteomics, the large-scale study of proteins, can reveal how TZD derivatives alter the cellular proteome. Studies on existing TZDs have used quantitative proteomics to characterize changes in the secretome (the collection of secreted proteins) of adipose tissue. globalresearchonline.net This approach has shown that TZDs can suppress the secretion of many inflammatory molecules from obese adipose tissue, making it behave more like lean tissue. globalresearchonline.net Toxicoproteomics analyses in cardiomyocytes have also been used to uncover mechanisms of TZD-induced cardiotoxicity, identifying effects on mitochondrial function and protein processing. sciencescholar.us

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. This technology is highly effective for investigating how PPAR agonists like TZDs alter cellular metabolism. orientjchem.org Metabolomic studies have helped to define the roles of different PPAR isoforms in regulating fatty acid oxidation and have identified specific metabolic signatures associated with TZD treatment. orientjchem.org By applying these techniques to new derivatives, researchers can build a comprehensive picture of their metabolic effects and identify novel biomarkers of drug response.

Design of Targeted Probes and Chemical Tools for Research

To fully explore the biological functions and identify the molecular targets of novel this compound derivatives, the development of specialized chemical tools is essential. These tools, derived from the core compound structure, can be used to visualize, isolate, and identify binding partners within complex biological systems.

Photoaffinity Probes: One powerful approach is the use of photoaffinity labeling. This involves creating a derivative of the parent compound that incorporates a photoreactive group and often a tag for enrichment, such as biotin. A prime example is the development of a photo-catalyzable TZD analog probe that was used with mass spectrometry-based proteomics to identify a novel mitochondrial target of TZDs (mTOT), which includes the mitochondrial pyruvate carrier proteins Mpc1 and Mpc2. nih.gov This discovery of a PPARγ-independent target highlights the power of chemical probes in uncovering new mechanisms of action. nih.gov

Fluorescent and Biotinylated Probes: Designing fluorescently labeled derivatives of this compound would allow for direct visualization of the compound's localization within cells using microscopy techniques. This can provide valuable information about its uptake, distribution, and potential sites of action. Similarly, biotinylated probes can be used in affinity purification experiments to pull down and identify binding proteins, helping to validate known targets and discover new ones.

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The successful development of novel therapeutics based on the this compound scaffold will require a highly collaborative and interdisciplinary approach. The complexity of targeting cellular signaling pathways and the need for innovative solutions necessitate the integration of expertise from multiple scientific fields.

Bridging Chemistry and Biology: Chemical biology lies at the heart of this endeavor, combining the power of synthetic chemistry to create novel molecules with the tools of modern biology to investigate their function. nih.gov Chemists can design and synthesize libraries of derivatives with systematic modifications, while biologists and pharmacologists can evaluate their activity in cellular and animal models. mdpi.com

Integrating Computational Science: Computational chemistry and bioinformatics play a crucial role in modern drug discovery. mdpi.com Molecular docking and in silico screening can predict how derivatives might interact with known and novel biological targets, helping to prioritize compounds for synthesis and testing. mdpi.com Furthermore, the analysis of large datasets from omics studies requires sophisticated bioinformatic tools to identify meaningful patterns and generate new hypotheses.

The future of research into this compound derivatives is bright, with significant opportunities for discovery and innovation. By moving beyond traditional targets and embracing cutting-edge technologies through interdisciplinary collaboration, the scientific community can unlock the full therapeutic potential of this promising class of compounds. nih.gov

Q & A

What are the common synthetic routes for 3-(Azetidin-3-yl)thiazolidine-2,4-dione derivatives?

The synthesis typically involves N-alkylation of the thiazolidine-2,4-dione (TZD) core followed by Knoevenagel condensation . For example, the TZD core is alkylated at the N3 position using alkyl halides (e.g., benzyl chloride) under basic conditions (NaOH in ethanol) to form intermediates like 3-(2-nitro-benzyl)-TZD . Subsequent condensation with substituted benzaldehydes (e.g., 5-bromo-2-methoxy-benzaldehyde) in ethanol or DMF, catalyzed by morpholine or triethylamine, yields the final benzylidene-TZD hybrids . Optimizing solvent choice (e.g., ethanol vs. DMF) and reaction time (3–12 hours at 50–80°C) significantly impacts yield .

Which analytical techniques are critical for characterizing 3-substituted TZD derivatives?

1H/13C NMR spectroscopy is essential for confirming substituent positions and stereochemistry (e.g., Z/E isomerism in benzylidene derivatives) . FT-IR validates functional groups like C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) . HPLC and mass spectrometry ensure purity and molecular ion consistency . For example, in ReO(TDO)(H2O)3 complexes, thermogravimetric analysis (TGA) confirmed ligand coordination .

How do structural modifications at the 3- and 5-positions influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- 3-Position : Alkyl or aryl groups (e.g., 2-nitro-benzyl) enhance target binding via hydrophobic interactions. Ethylamine substituents improve selectivity for ERK1/2 inhibition in melanoma cells .

- 5-Position : Electron-withdrawing groups (e.g., 4-bromo or 3,4-dichloro benzylidene) boost enzyme inhibition (e.g., aldose reductase IC50 < 1 µM) . Shifting substituents (e.g., 4-ethoxy to 2-ethoxy on benzylidene) increases apoptosis induction in leukemia cells by 3-fold .

- Hybridization : Combining TZD with indole or isatin moieties enhances dual α-amylase/α-glucosidase inhibition (IC50: 0.8–2.3 µM) .

How can researchers resolve contradictions in substituent effects across studies?